N-(1,3-Benzothiazol-2-ylmethyl)-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide
Descripción
Propiedades
IUPAC Name |
N-(1,3-benzothiazol-2-ylmethyl)-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S3/c1-28-13-11-18(24-30(26,27)14-12-16-7-3-2-4-8-16)21(25)22-15-20-23-17-9-5-6-10-19(17)29-20/h2-10,12,14,18,24H,11,13,15H2,1H3,(H,22,25)/b14-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYXUYOBYMQMJJ-WYMLVPIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NCC1=NC2=CC=CC=C2S1)NS(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCCC(C(=O)NCC1=NC2=CC=CC=C2S1)NS(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Structural Features and Substituent Analysis
Key analogues and their distinguishing features are summarized below:
Key Observations:
- Benzothiazole vs.
- Sulfanyl vs. Sulfonyl: The methylsulfanyl group in the target increases lipophilicity (logP ~3.2 estimated) versus the sulfonyl groups in and , which may enhance solubility but reduce membrane permeability.
- Styrenesulfonylamino Uniqueness: The (E)-styrenesulfonylamino group (shared partially with ) introduces conformational rigidity and π-conjugation, absent in and . This motif is linked to enhanced selectivity in kinase inhibitors .
Physicochemical and Electronic Properties
- Polarity: The target’s sulfonamide and styrenyl groups increase polarity compared to ’s sulfanyl-thiazol hybrid. However, the methylsulfanyl group balances this with moderate hydrophobicity.
- Hydrogen Bonding: The sulfonamide in the target and acts as a hydrogen bond acceptor, contrasting with the sulfanyl group in , which lacks this capability.
Computational and Crystallographic Insights
- Structural Validation: Tools like SHELX and Mercury CSD enable precise comparison of torsion angles and packing motifs. For example, the target’s styrenyl group likely adopts a planar conformation, validated via ORTEP-3 .
- Intermolecular Interactions: Mercury’s Materials Module reveals that the target’s benzothiazole forms stronger π-stacking than ’s thiazole, while ’s sulfanyl group participates in S···S interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
